molecular formula C14H12Cl3NO3S B7463507 2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide

2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide

Cat. No.: B7463507
M. Wt: 380.7 g/mol
InChI Key: CONFLFQSPINXNB-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of three chlorine atoms and an ethoxyphenyl group attached to a benzene sulfonamide structure.

Preparation Methods

The synthesis of 2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Chemical Reactions Analysis

2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4,5-trichloro-N-(2-ethoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Sulfamethazine
  • Sulfadiazine
  • Sulfanilamide

Properties

IUPAC Name

2,4,5-trichloro-N-(2-ethoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO3S/c1-2-21-13-6-4-3-5-12(13)18-22(19,20)14-8-10(16)9(15)7-11(14)17/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONFLFQSPINXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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